molecular formula C10H10N2O2 B11907075 Methyl 6-methyl-1H-indazole-1-carboxylate

Methyl 6-methyl-1H-indazole-1-carboxylate

Cat. No.: B11907075
M. Wt: 190.20 g/mol
InChI Key: DLEQYOOSCYULFX-UHFFFAOYSA-N
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Description

Methyl 6-methyl-1H-indazole-1-carboxylate is a heterocyclic compound that belongs to the indazole family Indazoles are known for their diverse biological activities and are found in various natural products and synthetic drugs

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-methyl-1H-indazole-1-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 3-amino-4-methylbenzoic acid methyl ester with sodium nitrite in an acidic medium, followed by cyclization to form the indazole ring . The reaction conditions often involve the use of acetic acid and water at room temperature for several hours.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and purification methods are tailored to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-methyl-1H-indazole-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it to different reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the indazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents such as halogens, alkyl halides, and sulfonyl chlorides are used under conditions like reflux or room temperature.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indazole oxides, while substitution reactions can produce a variety of substituted indazoles with different functional groups.

Scientific Research Applications

Methyl 6-methyl-1H-indazole-1-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of Methyl 6-methyl-1H-indazole-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 1H-indazole-6-carboxylate
  • Methyl 1H-imidazole-1-carboxylate
  • Methyl 4-imidazolecarboxylate

Uniqueness

Methyl 6-methyl-1H-indazole-1-carboxylate is unique due to its specific substitution pattern on the indazole ring, which can confer distinct biological activities and chemical reactivity compared to other similar compounds. Its methyl group at the 6-position and the carboxylate ester functionality make it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry.

Properties

Molecular Formula

C10H10N2O2

Molecular Weight

190.20 g/mol

IUPAC Name

methyl 6-methylindazole-1-carboxylate

InChI

InChI=1S/C10H10N2O2/c1-7-3-4-8-6-11-12(9(8)5-7)10(13)14-2/h3-6H,1-2H3

InChI Key

DLEQYOOSCYULFX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C=NN2C(=O)OC

Origin of Product

United States

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